1-(chloromethyl)-3-isocyanatobenzene
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Overview
Description
1-(Chloromethyl)-3-isocyanatobenzene is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzene, featuring a chloromethyl group (-CH2Cl) and an isocyanate group (-N=C=O) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3-isocyanatotoluene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride, to introduce the chloromethyl group onto the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Addition Reactions: The isocyanate group can react with nucleophiles like amines to form ureas or with alcohols to form carbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Addition Reactions: Primary amines or alcohols in the presence of a base like triethylamine are typical reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Addition Reactions: Formation of ureas or carbamates.
Oxidation and Reduction: Formation of carbonyl compounds or amines.
Scientific Research Applications
1-(Chloromethyl)-3-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the preparation of polymers and resins, where its reactive groups facilitate cross-linking and polymerization.
Biological Studies: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicinal Chemistry: The compound’s derivatives are investigated for potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(chloromethyl)-3-isocyanatobenzene primarily involves its reactive functional groups:
Chloromethyl Group: Acts as an electrophile, readily undergoing nucleophilic substitution reactions.
Isocyanate Group: Reacts with nucleophiles to form stable urea or carbamate linkages. This reactivity is exploited in the modification of biomolecules and the synthesis of polymers.
Comparison with Similar Compounds
1-(Chloromethyl)-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.
1-(Bromomethyl)-3-isocyanatobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-Isocyanatotoluene: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness: 1-(Chloromethyl)-3-isocyanatobenzene is unique due to the presence of both chloromethyl and isocyanate groups, which confer high reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
117098-59-6 |
---|---|
Molecular Formula |
C8H6ClNO |
Molecular Weight |
167.6 |
Purity |
95 |
Origin of Product |
United States |
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